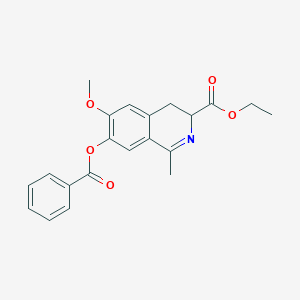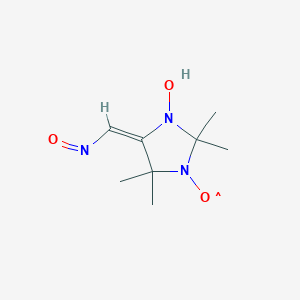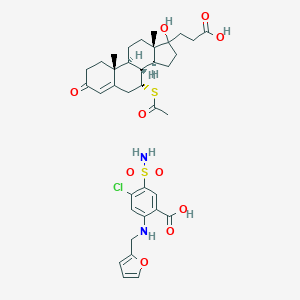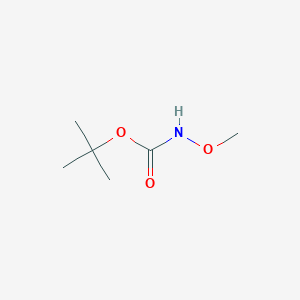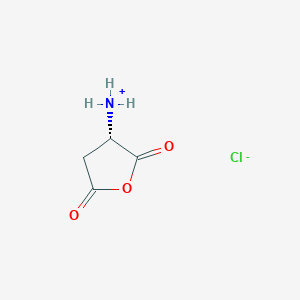
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI), commonly known as coumarin, is a naturally occurring organic compound that belongs to the class of benzopyrones. Coumarin has been widely studied for its numerous biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
Coumarin exerts its biological activities through various mechanisms, including scavenging free radicals, inhibiting enzymes, and regulating gene expression. Coumarin scavenges free radicals through its phenolic hydroxyl groups, which donate hydrogen atoms to free radicals, thereby neutralizing their harmful effects. Coumarin also inhibits enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators, respectively. Coumarin also regulates gene expression by modulating the activity of transcription factors, such as nuclear factor-kappa B, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. Coumarin has been shown to scavenge free radicals, inhibit enzymes, and regulate gene expression, which contribute to its antioxidant, antimicrobial, and anti-inflammatory properties. Coumarin has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth, which make it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Coumarin can be easily synthesized through various methods and is readily available from commercial sources. However, coumarin also has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. Coumarin can be toxic to cells at high concentrations, which limits its use in cell culture experiments.
Future Directions
Coumarin has numerous potential applications in medicine, agriculture, and industry. Future research should focus on the development of coumarin derivatives with improved bioactivity and reduced toxicity. Coumarin derivatives with specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, should be synthesized and evaluated for their therapeutic potential. Additionally, coumarin-based materials, such as polymers and nanoparticles, should be developed for various applications, including drug delivery and environmental remediation.
Synthesis Methods
Coumarin can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, followed by cyclization with acetic acid. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base.
Scientific Research Applications
Coumarin has been extensively studied for its biological activities, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Coumarin has been shown to have a protective effect against oxidative stress, which is implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Coumarin has also been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, coumarin has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVCSURNBVSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

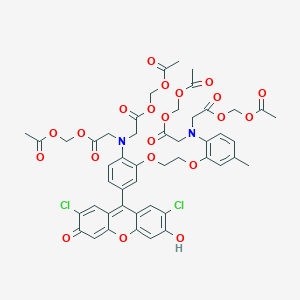

![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
